molecular formula C10H12O2S B13432922 (1-Hydroxycyclopentyl)-2-thienylmethanone

(1-Hydroxycyclopentyl)-2-thienylmethanone

Katalognummer: B13432922
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: RCUFVLZCZOFECJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Hydroxycyclopentyl)-2-thienylmethanone is an organic compound characterized by a cyclopentane ring bonded to a hydroxy group and a thienylmethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxycyclopentyl)-2-thienylmethanone typically involves the reaction of cyclopentanone with thienylmethanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with thienylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Hydroxycyclopentyl)-2-thienylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Hydroxycyclopentyl)-2-thienylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-Hydroxycyclopentyl)-2-thienylmethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Hydroxycyclopentyl)-2-thienylmethanone is unique due to the presence of both a cyclopentane ring and a thienylmethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

(1-hydroxycyclopentyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C10H12O2S/c11-9(8-4-3-7-13-8)10(12)5-1-2-6-10/h3-4,7,12H,1-2,5-6H2

InChI-Schlüssel

RCUFVLZCZOFECJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C(=O)C2=CC=CS2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.